molecular formula C21H14ClNOS B12714300 Ethanone, 2-((4-chloro-9-acridinyl)thio)-1-phenyl- CAS No. 134826-41-8

Ethanone, 2-((4-chloro-9-acridinyl)thio)-1-phenyl-

Cat. No.: B12714300
CAS No.: 134826-41-8
M. Wt: 363.9 g/mol
InChI Key: NKJINFXIYIQUFZ-UHFFFAOYSA-N
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Description

Ethanone, 2-((4-chloro-9-acridinyl)thio)-1-phenyl- is a chemical compound known for its unique structure and properties It features an acridine moiety substituted with a chlorine atom at the 4-position and a thioether linkage to a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-((4-chloro-9-acridinyl)thio)-1-phenyl- typically involves the following steps:

    Formation of the Acridine Moiety: The acridine nucleus is synthesized through a series of condensation reactions involving anthranilic acid and a suitable aldehyde.

    Chlorination: The acridine derivative is then chlorinated at the 4-position using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Thioether Formation: The chlorinated acridine is reacted with a thiol derivative, such as thiophenol, under basic conditions to form the thioether linkage.

    Phenyl Substitution: Finally, the phenyl group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, are employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-((4-chloro-9-acridinyl)thio)-1-phenyl- undergoes various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the acridine moiety using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, alkoxides, under basic or acidic conditions

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Dechlorinated derivatives, modified acridine moieties

    Substitution: Amino or alkoxy derivatives

Scientific Research Applications

Ethanone, 2-((4-chloro-9-acridinyl)thio)-1-phenyl- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a fluorescent probe due to the acridine moiety, which exhibits fluorescence properties.

    Medicine: Explored for its potential as an anticancer agent, given the acridine structure’s known interactions with DNA.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of Ethanone, 2-((4-chloro-9-acridinyl)thio)-1-phenyl- involves its interaction with biological molecules, particularly DNA. The acridine moiety intercalates between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes. This interaction can lead to cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, ((4-chloro-9-acridinyl)thio)-, hydrazide
  • Acetic acid,2-[(3-nitro-9-acridinyl)thio]-, hydrazide
  • Acetamide, N-(4-chloro-9-acridinyl)-N-methyl-

Uniqueness

Ethanone, 2-((4-chloro-9-acridinyl)thio)-1-phenyl- stands out due to its specific substitution pattern and the presence of both the acridine and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

134826-41-8

Molecular Formula

C21H14ClNOS

Molecular Weight

363.9 g/mol

IUPAC Name

2-(4-chloroacridin-9-yl)sulfanyl-1-phenylethanone

InChI

InChI=1S/C21H14ClNOS/c22-17-11-6-10-16-20(17)23-18-12-5-4-9-15(18)21(16)25-13-19(24)14-7-2-1-3-8-14/h1-12H,13H2

InChI Key

NKJINFXIYIQUFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=C3C=CC=C(C3=NC4=CC=CC=C42)Cl

Origin of Product

United States

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